molecular formula C21H24N2O5S2 B2675349 2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1286697-13-9

2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole

Cat. No.: B2675349
CAS No.: 1286697-13-9
M. Wt: 448.55
InChI Key: WWHPECJJIRCYOJ-UHFFFAOYSA-N
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Description

2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole is a complex organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling with Benzo[d]thiazole: The final step involves coupling the piperidine derivative with a benzo[d]thiazole moiety, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole: shares similarities with other piperidine and benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-14-5-4-6-18-20(14)22-21(29-18)28-15-9-11-23(12-10-15)30(24,25)19-13-16(26-2)7-8-17(19)27-3/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHPECJJIRCYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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